
2-(3-Chloro-5-methylpyridin-4-yl)acetic acid
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Overview
Description
2-(3-Chloro-5-methylpyridin-4-yl)acetic acid is an organic compound with a pyridine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid typically involves the chlorination of a pyridine derivative followed by the introduction of an acetic acid moiety. One common method involves the reaction of 3-chloro-5-methylpyridine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that structural modifications can enhance antibacterial efficacy .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies have shown that it can modulate specific biochemical pathways involved in inflammation, making it a candidate for further pharmacological exploration .
Applications in Research
Application Area | Description |
---|---|
Pharmacology | Investigated for potential use as an antimicrobial and anti-inflammatory agent. |
Biochemistry | Studied for its ability to modulate enzyme activity and influence signaling pathways. |
Medicinal Chemistry | Explored as a lead compound for developing new therapeutics targeting specific diseases. |
Case Studies
-
Antimicrobial Efficacy
A study demonstrated that derivatives of this compound showed varying levels of antibacterial activity against Staphylococcus aureus, with MIC values indicating significant inhibition at concentrations as low as 66 µM . -
Inflammation Modulation
In vitro experiments revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory responses . -
Cancer Research
Preliminary findings indicate potential anticancer properties, as derivatives have shown cytotoxic effects on cancer cell lines, leading to apoptosis through specific molecular interactions .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-4-methylpyridin-2-yl)acetic acid: Similar structure but different substitution pattern on the pyridine ring.
2-(6-Chloro-5-methylpyridin-3-yl)acetic acid: Another isomer with a different position of the chlorine and methyl groups.
Uniqueness
2-(3-Chloro-5-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine and methyl groups on the pyridine ring can affect the compound’s interaction with molecular targets and its overall chemical properties .
Biological Activity
2-(3-Chloro-5-methylpyridin-4-yl)acetic acid is an organic compound characterized by its unique pyridine ring structure, which includes a chlorine atom and a methyl group. Its molecular formula is C₈H₈ClN, and it features a carboxylic acid functional group that contributes to its reactivity and potential biological activities. This compound has garnered interest due to its antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.
Chemical Structure and Synthesis
The synthesis of this compound typically involves advanced catalytic systems to enhance yield and purity. The specific substitution pattern on the pyridine ring significantly influences its chemical behavior and interactions with biological targets, which may include various enzymes or receptors .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth. For instance, studies have demonstrated its activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Bacillus subtilis | 4.69 - 22.9 µM |
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. It may modulate biochemical pathways involved in inflammation by acting on specific molecular targets, although the detailed mechanisms remain under investigation .
The biological activity of this compound is thought to result from its interactions with various enzymes or receptors in the body. Research suggests that it can act as an inhibitor or modulator, influencing signaling pathways that regulate inflammation and microbial defense mechanisms .
Case Studies
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial efficacy of various compounds, including this compound, found that it exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The compound was compared against standard antibiotics, showing comparable results in terms of inhibition zones .
- Inflammation Model : In a model of inflammation using THP-1 macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a potential therapeutic role in managing inflammatory responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid in laboratory settings?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chlorination of a pyridine precursor (e.g., 3-methylpyridine) followed by acetic acid side-chain introduction using bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Yield optimization may require temperature control (60–80°C) and inert atmospheres to prevent oxidation of intermediates.
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the chloro and methyl groups on the pyridine ring. Aromatic protons appear as doublets (δ 7.8–8.2 ppm), while the acetic acid methylene group resonates at δ 3.6–4.0 ppm (split due to coupling with adjacent groups) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z 200.6 (calculated for C₈H₈ClNO₂). Fragmentation patterns should confirm the loss of COOH (44 amu) .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 750 cm⁻¹ (C-Cl stretch) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Profile : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation exposure) under EU-GHS. Causes skin/eye irritation and respiratory discomfort .
- Protocols :
- Use nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of fine powders.
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The chloro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity at the pyridine ring .
- Molecular Dynamics Simulations : Study solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodology :
- Catalyst Screening : Use Pd/C or CuI catalysts for Suzuki-Miyaura couplings to introduce the acetic acid moiety. Catalyst loading (1–5 mol%) and ligand selection (e.g., PPh₃) significantly impact yield .
- Stepwise Purification : Isolate intermediates after each step via liquid-liquid extraction (e.g., dichloromethane/water) to minimize side reactions.
- Reaction Monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track intermediate stability .
Q. How does the chloromethyl substitution pattern influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- The 3-chloro-5-methylpyridine moiety enhances lipophilicity (logP ~1.8), improving membrane permeability in cellular assays .
- Electrophilic Reactivity : The chloro group facilitates nucleophilic aromatic substitution, making the compound a candidate for covalent inhibitor design (e.g., targeting cysteine residues in enzymes) .
- Experimental Validation : Compare IC₅₀ values against analogs lacking the chloro or methyl group in enzyme inhibition assays (e.g., kinase or protease panels) .
Q. Contradictions and Limitations
- Synthetic Routes : and describe divergent coupling strategies (nucleophilic vs. catalytic), requiring empirical testing to determine optimal conditions for specific substrates.
- Bioactivity Predictions : Computational models may overestimate reactivity due to solvent effects not fully accounted for in simulations .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(3-chloro-5-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-10-4-7(9)6(5)2-8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
VTVNWMIIEZTUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CC(=O)O)Cl |
Origin of Product |
United States |
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